N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl moiety, which is further connected to a pyrazolo[3,4-d]pyrimidine core. The trifluoromethyl group is known for its ability to enhance the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclocondensation reaction of a suitable guanidine derivative with a trifluoromethyl-substituted benzyl halide. The reaction is usually carried out in an anhydrous solvent such as dimethylformamide (DMF) in the presence of a base like sodium hydride . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents and conditions used in these reactions include anhydrous solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .
Scientific Research Applications
N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and reach its target sites. Once inside the cell, the compound can inhibit the activity of specific enzymes by binding to their active sites, thereby disrupting key metabolic pathways .
Comparison with Similar Compounds
N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
4-Amino-2-(trifluoromethyl)pyridine: This compound also contains a trifluoromethyl group but differs in its core structure, leading to different biological activities.
4-(Trifluoromethyl)benzylamine: Similar in having a trifluoromethyl group attached to a benzyl moiety, but lacks the pyrazolo[3,4-d]pyrimidine core, resulting in different chemical properties.
The uniqueness of this compound lies in its combination of the trifluoromethyl group with the pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5/c14-13(15,16)10-4-2-1-3-8(10)5-17-11-9-6-20-21-12(9)19-7-18-11/h1-4,6-7H,5H2,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVAZZJGOAMXGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC=NC3=C2C=NN3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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